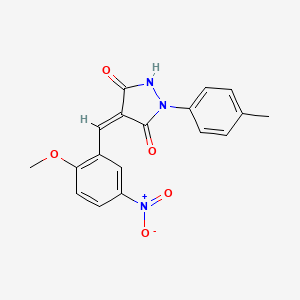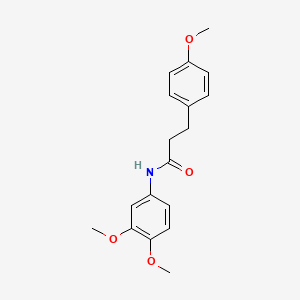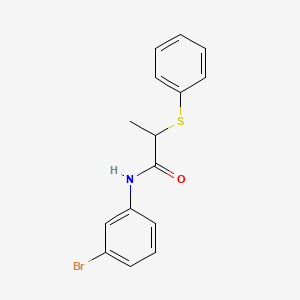![molecular formula C22H17BrN2O3 B5189726 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5189726.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide, also known as BZ1, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BZ1 belongs to the class of benzamide derivatives, which have been shown to possess a variety of biological activities.
作用機序
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide works by inhibiting the activity of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases. By inhibiting HDAC activity, this compound can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and the potential treatment of other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels) in tumors, and modulate immune function. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound selectively inhibits a specific class of HDACs, which may reduce the risk of unwanted side effects. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness as a therapeutic agent and require higher doses to achieve the desired effect.
将来の方向性
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide. One area of research could focus on developing more potent analogs of this compound that may be more effective as therapeutic agents. Another area of research could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, future research could investigate the potential use of this compound in the treatment of other diseases beyond cancer and neurological disorders.
合成法
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide involves a multistep process that begins with the reaction of 2-aminobenzoic acid with 2-nitrobenzyl bromide to form 2-(2-nitrophenyl)benzoic acid. The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride. The resulting compound is then reacted with 2-amino-3-hydroxybenzoic acid to form this compound.
科学的研究の応用
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its use as a potential treatment for cancer. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, and may be effective against a variety of cancer types. Other studies have investigated the use of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-2-27-19-11-10-14(13-17(19)23)21(26)24-16-7-5-6-15(12-16)22-25-18-8-3-4-9-20(18)28-22/h3-13H,2H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHKFDSCQKQHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5189649.png)
![N-(2-furylmethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5189668.png)
![(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5189669.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5189675.png)
![3-(3-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5189682.png)
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5189693.png)
![2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide](/img/structure/B5189701.png)


![N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5189733.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)butanamide](/img/structure/B5189745.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5189752.png)
